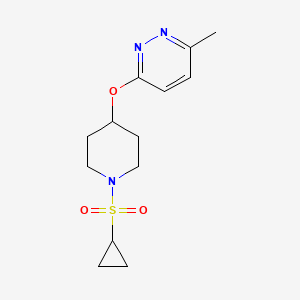
3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzyme Interactions
Research has delved into understanding the metabolic pathways of related compounds, elucidating the roles of specific cytochrome P450 enzymes in their oxidative metabolism. For instance, the metabolism of novel antidepressants involving similar molecular structures has been studied, identifying key enzymes responsible for their metabolic transformation (Hvenegaard et al., 2012).
Antimicrobial and Antifungal Activities
Compounds with structural similarities have been evaluated for their antimicrobial and antifungal properties. Studies have synthesized and analyzed various derivatives, showing significant activity against a range of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Cancer Research and Enzyme Inhibition
In cancer research, derivatives of related molecular frameworks have shown promise as enzyme inhibitors. For example, specific conjugates have exhibited potent anti-proliferative activities against human breast cancer cell lines, underlining their potential utility in cancer treatment (Parveen et al., 2017).
Development of Novel Therapeutics
Research into the synthesis of novel therapeutic agents, including CGRP receptor inhibitors, highlights the importance of structural derivatives in the development of new medications. Convergent, stereoselective synthesis methods have been employed to produce potent compounds, demonstrating the versatility of related chemical structures in pharmaceutical development (Cann et al., 2012).
Molecular Docking and SAR Analysis
Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets. These studies help in the design of molecules with enhanced biological activity, contributing to the optimization of therapeutic agents (Mekky & Sanad, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-2-5-13(15-14-10)19-11-6-8-16(9-7-11)20(17,18)12-3-4-12/h2,5,11-12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODEYKBLIQKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
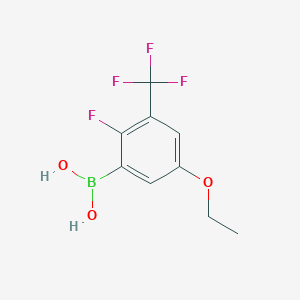
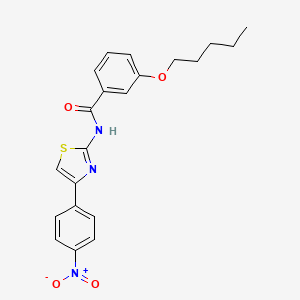
![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)
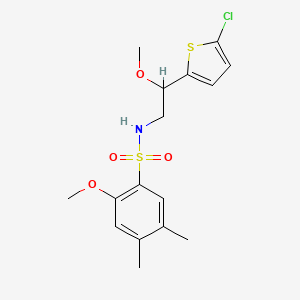
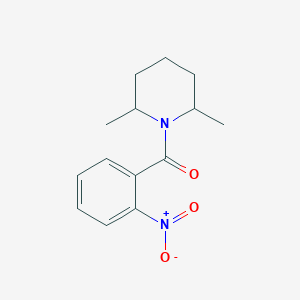
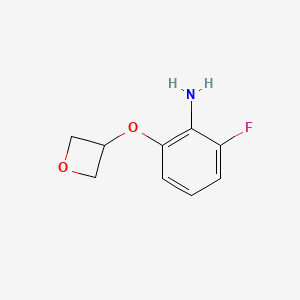

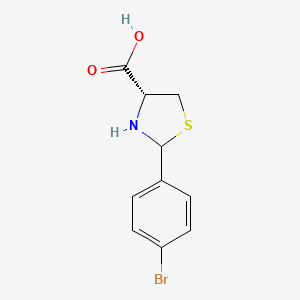
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)


![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)
![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
